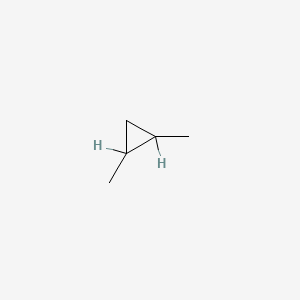
cis-1,2-Dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2-Dimethylcyclopropane: is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms. It is one of the stereoisomers of 1,2-dimethylcyclopropane, with the methyl groups on the same side of the ring. This compound is known for its significant ring strain due to the three-membered cyclopropane ring, which makes it relatively unstable compared to larger cycloalkanes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbene Addition: One common method for synthesizing cyclopropanes, including cis-1,2-dimethylcyclopropane, is the addition of carbenes to alkenes.
Simmons-Smith Reaction: This reaction involves the use of diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,2-Dimethylcyclopropane can undergo oxidation reactions, often leading to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can convert this compound into less strained cycloalkanes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, leading to various substituted cyclopropanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes) or carboxylic acids.
Reduction: Less strained cycloalkanes or alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
cis-1,2-Dimethylcyclopropane has several scientific research applications:
Chemistry: It is used as a model compound to study ring strain and stereochemistry in cycloalkanes.
Biology: Its derivatives are studied for their potential biological activity and interactions with biological molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Mechanism of Action
The mechanism of action of cis-1,2-dimethylcyclopropane primarily involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as interactions with oxidizing agents or halogens .
Comparison with Similar Compounds
trans-1,2-Dimethylcyclopropane: This isomer has the methyl groups on opposite sides of the ring, resulting in different physical and chemical properties.
Cyclopropane: The parent compound without any substituents, known for its high ring strain and reactivity.
1,1-Dimethylcyclopropane: Another isomer with both methyl groups attached to the same carbon atom, leading to different reactivity and stability.
Uniqueness: cis-1,2-Dimethylcyclopropane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The cis configuration results in different physical properties, such as boiling and melting points, compared to its trans isomer .
Properties
CAS No. |
930-18-7 |
|---|---|
Molecular Formula |
C5H10 |
Molecular Weight |
70.13 g/mol |
IUPAC Name |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
InChI Key |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
SMILES |
CC1CC1C |
Canonical SMILES |
CC1CC1C |
Key on ui other cas no. |
2402-06-4 2511-95-7 |
Synonyms |
1,2-dimethylcyclopropane cis-1,2-dimethylcyclopropane trans-1,2-dimethylcyclopropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















